molecular formula C8H8N2O4 B1334038 Methyl 3-amino-5-nitrobenzoate CAS No. 23218-93-1

Methyl 3-amino-5-nitrobenzoate

Cat. No. B1334038
CAS RN: 23218-93-1
M. Wt: 196.16 g/mol
InChI Key: HZVBRLJDOZZHFL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitrobenzoate is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of both amino and nitro functional groups on a benzene ring, which are meta to each other, and a methoxy group at the carboxyl position. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including esterification, nitration, and reduction processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which is structurally similar to methyl 3-amino-5-nitrobenzoate, can be achieved through a simple Fischer esterification reaction, followed by purification techniques such as liquid-liquid extraction . Additionally, the synthesis of methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate involves esterification, catalytic hydrogenation, acylamination, and nitration steps . These methods highlight the complexity and versatility of synthetic routes that could be adapted for the synthesis of methyl 3-amino-5-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-amino-5-nitrobenzoate often exhibits interesting features such as hydrogen bonding. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure in the nitroaniline portion and forms chains of edge-fused rings through hydrogen bonding . Such structural characteristics are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Methyl 3-amino-5-nitrobenzoate can undergo various chemical reactions due to its functional groups. The amino group can participate in reactions such as acylation or coupling with other aromatic compounds, while the nitro group can be reduced to an amine or participate in electrophilic substitution reactions. For example, the synthesis of phenothiazines from 2-amino-5-methyl-3-nitrobenzenethiol involves a Smiles rearrangement, which is a type of intramolecular nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-amino-5-nitrobenzoate would be influenced by its functional groups. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups would affect its acidity, basicity, and overall reactivity. The methoxy group would contribute to the compound's solubility in organic solvents. Compounds with similar structures have been characterized using techniques such as NMR spectroscopy and IR, which provide insights into their chemical environments and molecular conformations .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Chlorantraniliprole : Methyl 3-amino-5-nitrobenzoate derivatives are used in synthesizing chlorantraniliprole, a key intermediate in producing target products in the field of agricultural chemistry (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
  • Educational Experiments in Organic Chemistry : It serves as a compound in introductory organic chemistry courses, demonstrating Fischer esterification reactions and being characterized by NMR spectroscopy and thin-layer chromatography (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).

Molecular Structure and Characterization

Chemical Synthesis and Process Improvement

  • Synthesis of Pharmaceutical Intermediates : Methyl 3-amino-5-nitrobenzoate derivatives are synthesized for use as intermediates in pharmaceuticals, through processes involving esterification, hydrogenation, and refinement (He-Ying Xiao, 2007).
  • Development of Green Chemistry Processes : Research has focused on developing environmentally friendly processes for synthesizing derivatives of Methyl 3-amino-5-nitrobenzoate, contributing to sustainable chemistry practices (Wen-yi Mei, Sen Yao, Ming-jun Yu, Risheng Yao, 2018).

Biological and Medicinal Research

  • Investigation of Cytotoxic Properties : Compounds derived from Methyl 3-amino-5-nitrobenzoate have been explored for their cytotoxic properties, relevant to the development of anticancer agents (Nong Wang, Qi Shi, 2011).
  • Microbial Transformation Studies : Its derivatives have been studied in the context of microbial transformation in sewage effluent, contributing to environmental chemistry and bioremediation research (L. E. Hallas, M. Alexander, 1983).

Safety and Hazards

The safety and hazards of “Methyl 3-amino-5-nitrobenzoate” would likely be similar to those of related compounds. For example, Methyl 3-nitrobenzoate may cause skin and eye irritation and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

methyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBRLJDOZZHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373407
Record name methyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-nitrobenzoate

CAS RN

23218-93-1
Record name methyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23218-93-1
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Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid (65 g, 357 mmol, 1 equiv) in MeOH (650 ml) at 0° C. was added SOCl2 dropwise (39 ml, 536 mmol, 1.5 equiv). The resulting solution was allowed to warm to room temperature and stirred for 16 h. A further portion of SOCl2 (10 ml, 137 mmol, 0.4 equiv) was added dropwise and the solution was stirred at room temperature for 5 h, at 50° C. for 2 h and then cooled to room temperature and concentrated in vacuo. The residue was dissolved in AcOEt and the organic phase washed with saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. The solid residue was triturated with AcOEt/iso-hexane to give 3-amino-5-nitro-benzoic acid methyl ester (D1) (55 g, 78%) as a pale yellow solid.
Quantity
65 g
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0 (± 1) mol
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650 mL
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10 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-amino-5-nitrobenzoic acid 10.3 g (56.6 mmol) in methanol (100 mL) was added thionyl chloride 6.5 mL (89 mmol) dropwise under ice-cooing, and the mixture was stirred at 70° C. for 4 hours. The solvent was evaporated and thereto was added water and the mixture was extracted three times with ethyl acetate (100 mL). The organic layer was washed with an aqueous saturated sodium bicarbonate solution and dried on magnesium sulfate, filtered and concentrated to give 11.0 g (56.1 mmol) of methyl 3-amino-5-nitrobenzoate as a brown solid (yield: 99%).
Quantity
10.3 g
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6.5 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

3,5-Dinitro-benzoic acid methyl ester (Example 312, 13.7 g, 60.6 mmol), Pd/C (Aldrich, 1.34 g, 10%, 0.61 mmol), triethylamine (Aldrich, 36.4 mL, 273 mmol) was dissolved in 30 mL of CH3CN. To the above solution was added a solution of HCOOH (Aldrich, 9.7 mL, 261 mmol) in 30 mL of CH3CN dropwise. The mixture was then refluxed for 2 h. After cooled to room temperature, the mixture was filtered through a Celite pad, washed with EtOAc, and the filtrate was concentrated. The residue was purified by chromatography (5%-10% EtOAc/CH2Cl2) to give 7.0 g (59%) of product.
Quantity
13.7 g
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reactant
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36.4 mL
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30 mL
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solvent
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1.34 g
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9.7 mL
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30 mL
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Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights a novel approach to synthesizing Methyl 3-amino-5-nitrobenzoate. The researchers successfully employed NaBH4/I2 as a reducing agent to selectively reduce one nitro group of Methyl 3,5-dinitrobenzoate, leading to the desired product. [] This method offers advantages such as mild reaction conditions, fast reaction rate, and high selectivity, resulting in a yield exceeding 90%. []

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